1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium
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Overview
Description
1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium is a chemical compound characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a 4-methylpyridin-1-ium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl group and subsequent attachment to the pyridin-1-ium ring. Common synthetic routes include:
Cyclopropanation: This step can be achieved using diazo compounds, ylides, or carbene intermediates.
Attachment to Pyridin-1-ium: The final step involves the coupling of the cyclopropanecarbonyl intermediate with a 4-methylpyridin-1-ium precursor under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and carbonylation processes, followed by purification and isolation of the final product. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-1-ium ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridin-1-ium derivatives.
Scientific Research Applications
1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in industrial chemical processes .
Mechanism of Action
1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium can be compared with other similar compounds, such as:
Cyclopropane-containing analogs: These compounds share the cyclopropane ring but differ in their functional groups and overall structure.
Pyridin-1-ium derivatives: Compounds with variations in the substituents on the pyridin-1-ium ring.
Cyclopropanecarbonyl derivatives: Compounds with different substituents attached to the cyclopropanecarbonyl group .
Uniqueness: this compound is unique due to its specific combination of the cyclopropane ring, carbonyl group, and pyridin-1-ium moiety, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- Cyclopropanecarbonyl chloride
- 4-Methylpyridin-1-ium chloride
- Cyclopropanecarboxylic acid .
This detailed overview provides a comprehensive understanding of 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
652975-80-9 |
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Molecular Formula |
C10H12NO+ |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
cyclopropyl-(4-methylpyridin-1-ium-1-yl)methanone |
InChI |
InChI=1S/C10H12NO/c1-8-4-6-11(7-5-8)10(12)9-2-3-9/h4-7,9H,2-3H2,1H3/q+1 |
InChI Key |
PNRQFHMFPLPSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)C(=O)C2CC2 |
Origin of Product |
United States |
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